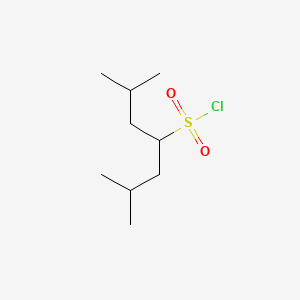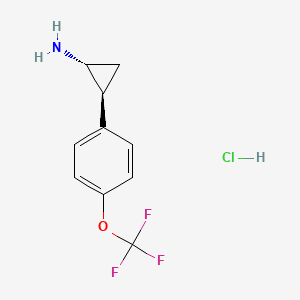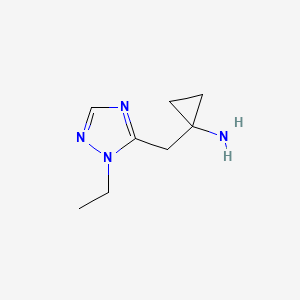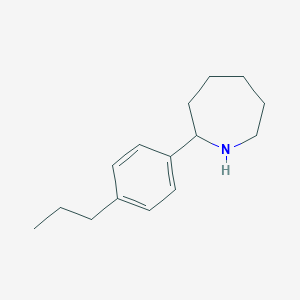
2-(4-Propylphenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Propylphenyl)azepane is an organic compound with the molecular formula C15H23N It is a nitrogen-containing heterocycle, specifically an azepane derivative, which features a seven-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenyl)azepane can be achieved through several methods. One common approach involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the hydrogenolysis of intermediate compounds to yield the desired azepane .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound for research purposes, ensuring high purity and quality .
化学反应分析
Types of Reactions: 2-(4-Propylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated azepanes.
科学研究应用
2-(4-Propylphenyl)azepane has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Propylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Azepane: A seven-membered ring compound with the formula (CH2)6NH.
Oxepane: A seven-membered ring compound containing an oxygen atom.
Silepane: A seven-membered ring compound containing a silicon atom.
Phosphepane: A seven-membered ring compound containing a phosphorus atom.
Thiepane: A seven-membered ring compound containing a sulfur atom.
Uniqueness: 2-(4-Propylphenyl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC 名称 |
2-(4-propylphenyl)azepane |
InChI |
InChI=1S/C15H23N/c1-2-6-13-8-10-14(11-9-13)15-7-4-3-5-12-16-15/h8-11,15-16H,2-7,12H2,1H3 |
InChI 键 |
VIBDKWSUYFPCQM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C2CCCCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)

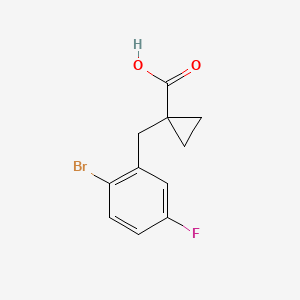
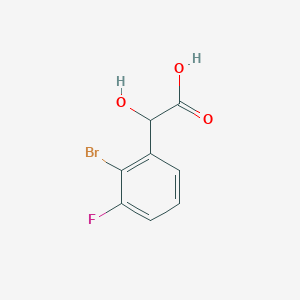
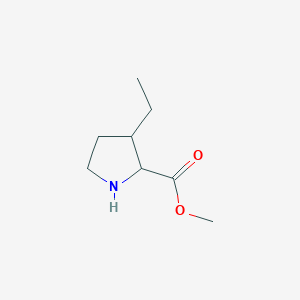
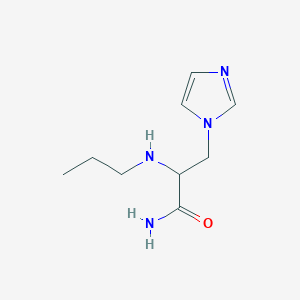

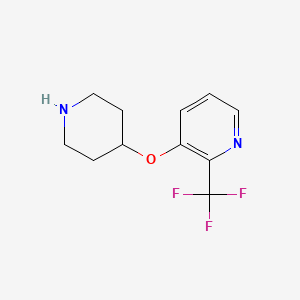
![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)
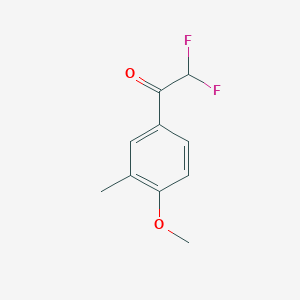
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)
